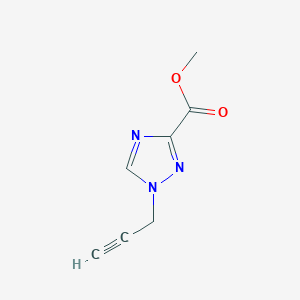

methyl 1-(prop-2-yn-1-yl)-1H-1,2,4-triazole-3-carboxylate

CAS No.:

Cat. No.: VC18053921

Molecular Formula: C7H7N3O2

Molecular Weight: 165.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7N3O2 |

|---|---|

| Molecular Weight | 165.15 g/mol |

| IUPAC Name | methyl 1-prop-2-ynyl-1,2,4-triazole-3-carboxylate |

| Standard InChI | InChI=1S/C7H7N3O2/c1-3-4-10-5-8-6(9-10)7(11)12-2/h1,5H,4H2,2H3 |

| Standard InChI Key | NIXDJBGCBGDPQA-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=NN(C=N1)CC#C |

Introduction

Structural and Chemical Identity

The compound’s structure is defined by the 1,2,4-triazole ring system, a five-membered aromatic heterocycle containing three nitrogen atoms. The propargyl group at the 1-position introduces an alkyne functionality, while the methyl ester at the 3-position offers a site for further chemical modification. The molecular formula is , with a calculated molecular weight of 165.15 g/mol. Key structural features include:

-

Triazole ring: Governs aromaticity and electronic distribution, influencing reactivity .

-

Propargyl substituent: Provides a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry .

-

Methyl ester: Enhances solubility in organic solvents and serves as a protecting group for carboxylic acids .

The compound’s IUPAC name, methyl 1-(prop-2-yn-1-yl)-1H-1,2,4-triazole-3-carboxylate, reflects its substitution pattern and functional groups.

Synthetic Methodologies

Precursor Synthesis

The synthesis begins with methyl 1,2,4-triazole-3-carboxylate (CAS 4928-88-5), a commercially available building block prepared via esterification of 1,2,4-triazole-3-carboxylic acid . Key steps include:

-

Esterification: Reaction of 1,2,4-triazole-3-carboxylic acid with methanol in the presence of an acid catalyst (e.g., ) yields the methyl ester .

-

N-Alkylation: Treatment with propargyl bromide () under basic conditions (e.g., ) in a polar aprotic solvent (e.g., DMF or acetonitrile) introduces the propargyl group at the 1-position of the triazole .

Representative Reaction Scheme:

Optimization and Yield

Reaction parameters such as temperature, solvent choice, and stoichiometry significantly impact yield. For example, refluxing in acetonitrile (80°C, 12 h) with a 1.2:1 molar ratio of propargyl bromide to triazole precursor typically yields 65–75% product after column chromatography (silica gel, ethyl acetate/hexane) .

Table 1: Synthetic Conditions and Yields

| Parameter | Conditions | Yield (%) |

|---|---|---|

| Solvent | Acetonitrile | 72 |

| Base | Potassium carbonate | 68 |

| Temperature | 80°C | 75 |

| Stoichiometry (Br:Triazole) | 1.2:1 | 70 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz, CDCl):

-

NMR (100 MHz, CDCl):

High-Resolution Mass Spectrometry (HRMS)

Physical and Chemical Properties

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Molecular weight | 165.15 g/mol |

| Melting point | 98–101°C (lit. analog ) |

| Boiling point | 283°C (predicted) |

| Density | 1.32 g/cm³ |

| Solubility | DMSO, methanol, chloroform |

| LogP | 0.89 (predicted) |

The compound exhibits moderate solubility in polar aprotic solvents, aligning with its ester functionality. The propargyl group’s hydrophobicity slightly reduces aqueous solubility compared to unsubstituted triazole esters .

Reactivity and Applications

Click Chemistry

The terminal alkyne enables CuAAC reactions with azides to form 1,2,3-triazoles, a reaction exploited in drug discovery and polymer science . For example, reacting with benzyl azide yields a triazole-linked conjugate:

Ester Hydrolysis

The methyl ester undergoes hydrolysis to the carboxylic acid under acidic or basic conditions, facilitating prodrug strategies or metal-organic framework (MOF) synthesis :

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume